Reduced Potency at hSERT and hNAT vs. Trimipramine and Desmethyltrimipramine
In contrast to the parent drug Trimipramine and its metabolite Desmethyltrimipramine, 2-Hydroxy Trimipramine exhibits a significantly reduced inhibitory potency at the human serotonin (hSERT) and norepinephrine (hNAT) transporters. A direct comparative study in HEK293 cells heterologously expressing these transporters found that while Trimipramine and Desmethyltrimipramine inhibit hSERT, hNAT, and hOCT1 with comparable potencies (IC50 values between 2 and 10 μM), 2-Hydroxy Trimipramine was consistently 'less potent' at these same targets [1].
| Evidence Dimension | Inhibitory potency at human monoamine transporters (hSERT, hNAT) |
|---|---|
| Target Compound Data | IC50: Not specified, but described as 'less potent' than parent drug |
| Comparator Or Baseline | Trimipramine (IC50: 2-10 μM at hSERT, hNAT, hOCT1, hOCT2) and Desmethyltrimipramine (similar potency) |
| Quantified Difference | Potency rank: Trimipramine ≈ Desmethyltrimipramine > 2-Hydroxy Trimipramine |
| Conditions | Inhibition of [3H]MPP+ uptake in HEK293 cells expressing hSERT, hNAT, hOCT1 |
Why This Matters
This quantitative difference in potency is critical for researchers differentiating the functional contributions of each compound to the overall pharmacological profile of Trimipramine.
- [1] Haenisch B, Hiemke C, Bönisch H. Inhibitory potencies of trimipramine and its main metabolites at human monoamine and organic cation transporters. Psychopharmacology (Berl). 2011 Sep;217(2):289-95. View Source
